molecular formula C7H2BrClF4O B6278305 1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 2166827-13-8

1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B6278305
CAS No.: 2166827-13-8
M. Wt: 293.44 g/mol
InChI Key: DFEOOBLAXBYFDV-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C7H2BrClF4O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trifluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions with bromine, chlorine, and fluorine sources. The trifluoromethoxy group can be introduced using trifluoromethyl ethers under specific reaction conditions .

Industrial production methods often involve the use of advanced catalytic systems to enhance the efficiency and yield of the desired product. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to form carbon-carbon bonds between aryl halides and boronic acids .

Chemical Reactions Analysis

1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethyl ethers, and various palladium catalysts.

Scientific Research Applications

1-Bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene finds extensive use in scientific research across multiple disciplines:

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene is primarily determined by its ability to interact with specific molecular targets. The presence of halogens and the trifluoromethoxy group enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. detailed studies on its specific molecular targets and pathways are still ongoing .

Properties

CAS No.

2166827-13-8

Molecular Formula

C7H2BrClF4O

Molecular Weight

293.44 g/mol

IUPAC Name

1-bromo-3-chloro-2-fluoro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-2-4(5(9)6(3)10)14-7(11,12)13/h1-2H

InChI Key

DFEOOBLAXBYFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)Cl)F)Br

Purity

95

Origin of Product

United States

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